(S)-3-Ethynylpiperidine

Chiral resolution Enantiomeric excess Process chemistry

(S)-3-Ethynylpiperidine (CAS 2199320-87-9) is a chiral piperidine derivative bearing a terminal alkyne at the 3-position with defined (S)-stereochemistry. This compound serves as a key chiral intermediate in the synthesis of kinase inhibitors, central nervous system drug candidates, and click-chemistry-enabled probe molecules.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
Cat. No. B12962637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Ethynylpiperidine
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC#CC1CCCNC1
InChIInChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2/t7-/m1/s1
InChIKeyPJNBXBSBAMXYKY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Ethynylpiperidine – Chiral Building Block Procurement Guide for Pharmaceutical R&D and Chemical Biology


(S)-3-Ethynylpiperidine (CAS 2199320-87-9) is a chiral piperidine derivative bearing a terminal alkyne at the 3-position with defined (S)-stereochemistry. This compound serves as a key chiral intermediate in the synthesis of kinase inhibitors, central nervous system drug candidates, and click-chemistry-enabled probe molecules [1]. The combination of a basic piperidine nitrogen, a stereogenic C3 center, and a reactive ethynyl group enables orthogonal synthetic diversification that regioisomeric analogs (2- or 4-ethynylpiperidine) and non-alkynylated piperidine building blocks cannot replicate .

Why Generic Substitution of (S)-3-Ethynylpiperidine with Racemic or Regioisomeric Analogs Introduces Uncontrolled Risk


Substituting (S)-3-ethynylpiperidine with racemic 3-ethynylpiperidine or regioisomeric analogs (2- or 4-ethynylpiperidine) introduces uncontrolled stereochemical and positional variables that propagate through downstream synthetic steps. The (S)-enantiomer cannot be assumed to behave identically to the (R)-enantiomer in chiral environments such as enzyme active sites or receptor binding pockets [1]. Regioisomeric substitution alters the spatial orientation of the ethynyl handle relative to the piperidine nitrogen, affecting both the geometry of metal-catalyzed cross-coupling reactions and the three-dimensional presentation of the scaffold in biological targets [2]. For procurement decisions in lead optimization or process chemistry, these uncontrolled variables translate to irreproducible structure-activity relationships and potential late-stage failure .

(S)-3-Ethynylpiperidine – Quantitative Evidence Guide for Comparator-Based Selection


Enantiomeric Excess: (S)-3-Ethynylpiperidine Achieves >98% ee via Mandelic Acid Resolution Compared to Racemic Baseline

Racemic 3-ethynylpiperidine can be resolved to yield the (S)-enantiomer using L-(+)-mandelic acid as the resolving agent. The diastereomeric salt of the (S)-enantiomer precipitates selectively, achieving >98% enantiomeric excess after recrystallization, compared to the racemic starting material which has 0% ee . In contrast, the (R)-enantiomer remains in the mother liquor and requires a separate resolution protocol . This resolution method provides procurement-grade chiral purity that is essential for asymmetric synthesis applications where the racemate would introduce unwanted stereochemical heterogeneity into the final product.

Chiral resolution Enantiomeric excess Process chemistry

Regioisomeric Differentiation: 3-Ethynylpiperidine vs. 2-Ethynylpiperidine Basicity and Conformational Properties

The ethynyl group at the 3-position of piperidine occupies a distinct spatial environment compared to the 2-position. In 2-ethynylpiperidine, the electron-withdrawing nature of the ethynyl group reduces the basicity of the adjacent nitrogen, with equatorial positioning amplifying this effect compared to axial placement . In 3-ethynylpiperidine, the ethynyl group is positioned one carbon further from the nitrogen, resulting in a reduced inductive electron-withdrawing effect and consequently higher pKa (predicted ~10.0 vs. ~9.3 for the 2-substituted analog) . The 3-substituted regioisomer also provides a different vector for the alkyne handle in three-dimensional space, which affects molecular recognition in biological targets and the geometry of metal-catalyzed cross-coupling reactions .

Regioisomer comparison Piperidine basicity Conformational analysis

Application-Specific Differentiation: (S)-1-Boc-3-ethynylpiperidine as a CDK12 Inhibitor Building Block

(S)-1-Boc-3-ethynylpiperidine (CAS 287192-98-7), the N-protected derivative of (S)-3-ethynylpiperidine, has been specifically cited as a chiral building block in patent literature for cyclin-dependent kinase 12 (CDK12) inhibitors . CDK12 is a transcription-regulating kinase implicated in cancer. Patent US-2020361906-A1 discloses inhibitors of CDK12 that incorporate the (S)-3-ethynylpiperidine scaffold [1]. This application-specific linkage is not documented for the 2- or 4-regioisomers in CDK12 inhibitor patents, suggesting that the 3-substituted (S)-configuration provides a productive geometry for kinase active site engagement . The Boc-protected form enables direct incorporation into medicinal chemistry workflows without additional protection steps.

CDK12 inhibitor Kinase drug discovery Chiral building block

Physicochemical Differentiation: (S)-3-Ethynylpiperidine Exhibits Distinct Boiling Point and Density Profile vs. Saturated Piperidine Analogs

(S)-3-Ethynylpiperidine has a predicted density of 0.9 ± 0.1 g/cm³ and a boiling point of 143.8 ± 29.0 °C at 760 mmHg, with a vapor pressure of 5.3 ± 0.3 mmHg at 25°C . These values are distinct from the corresponding saturated analog 3-ethylpiperidine (predicted bp ~155°C) due to the sp-hybridized ethynyl carbon introducing different intermolecular interactions . The enthalpy of vaporization is 38.1 ± 3.0 kJ/mol . These physicochemical parameters directly inform distillation purification conditions, storage requirements, and formulation solvent selection, and differ measurably from non-alkynylated piperidine building blocks that might otherwise be considered as alternatives in synthetic route design.

Physicochemical properties Purification parameters Formulation development

Click Chemistry Reactivity: Terminal Alkyne Handle Enables Quantitative Functionalization via CuAAC

The terminal alkyne of (S)-3-ethynylpiperidine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction, with high efficiency and selectivity [1]. This reactivity is shared with 2- and 4-ethynylpiperidine regioisomers but is absent in saturated piperidine analogs (e.g., 3-methylpiperidine, 3-ethylpiperidine) and vinyl analogs (e.g., 3-vinylpiperidine, which reacts via different mechanisms) . The (S)-stereochemistry at C3 is retained through CuAAC reactions, enabling the construction of chiral triazole-containing libraries with defined absolute configuration — a capability that racemic 3-ethynylpiperidine cannot provide without additional chiral separation steps post-conjugation [1].

Click chemistry CuAAC Bioconjugation Chemical biology

(S)-3-Ethynylpiperidine – Optimal Application Scenarios Driven by Quantitative Evidence


Chiral Building Block for CDK12 and Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing cyclin-dependent kinase 12 (CDK12) inhibitors should prioritize (S)-3-ethynylpiperidine (or its Boc-protected derivative) as the chiral scaffold. Patent US-2020361906-A1 explicitly incorporates this building block into CDK12 inhibitor structures, and elaborated derivatives have demonstrated CDK12 inhibition with IC50 values as low as 38 nM in biochemical assays [1]. The (S)-stereochemistry at C3 provides a defined spatial vector for the ethynyl handle that positions downstream aromatic substitution in productive geometries for kinase active site engagement — a structural feature not validated for the 2- or 4-regioisomeric analogs in the CDK12 context .

Click-Chemistry-Enabled Chemical Biology Probe Synthesis Requiring Defined Stereochemistry

For chemical biology programs developing activity-based probes or PROTAC molecules that require both a defined chiral center and a bioorthogonal ligation handle, (S)-3-ethynylpiperidine offers an integrated solution. The terminal alkyne enables efficient CuAAC conjugation to azide-functionalized fluorophores, affinity tags, or E3 ligase ligands while preserving the (S)-stereochemistry throughout the conjugation step [2]. This dual functionality eliminates the need for sequential protection/deprotection steps required with saturated piperidine analogs that lack an intrinsic conjugation handle. The >98% ee available from commercial sources ensures that probe libraries are stereochemically homogeneous, a critical requirement for target identification studies where the (R)-enantiomer could produce confounding off-target profiles .

Process Chemistry Route Scouting Where Physical Properties Inform Purification Strategy

Process development teams evaluating synthetic routes should consider the distinct physicochemical profile of (S)-3-ethynylpiperidine (bp 143.8 ± 29.0 °C, density 0.9 ± 0.1 g/cm³) when designing distillation-based purification protocols . The ~11°C lower boiling point vs. the saturated 3-ethylpiperidine analog means that solvent swap and distillation parameters optimized for non-alkynylated piperidines will require re-optimization. Conversely, teams currently using higher-boiling 3-substituted piperidine building blocks may achieve more energy-efficient purification by switching to (S)-3-ethynylpiperidine .

Fluorinated Ethynylpiperidine Derivative Development for Ion Channel Targeting

Research groups investigating local anesthetic or antiarrhythmic piperidine derivatives should note that the fluorinated ethynylpiperidine scaffold has demonstrated prolonged local anesthetic activity superior to reference preparations at 0.5% concentration in preclinical models, with molecular docking confirming binding affinity to Nav1.4 and Nav1.5 sodium channels [3]. While the published data are for elaborated fluorinated derivatives rather than the parent (S)-3-ethynylpiperidine, this provides a validated structural rationale for selecting the 3-ethynylpiperidine scaffold over non-alkynylated alternatives in ion channel modulator programs [3].

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